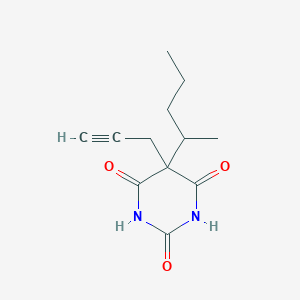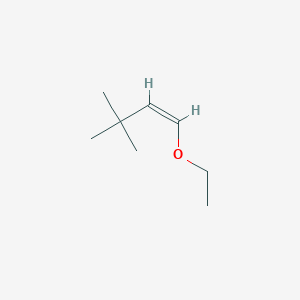
Nickel sulfide (Ni2S3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel sulfide (Ni2S3) is an inorganic compound composed of nickel and sulfur. It is one of several nickel sulfides, which are known for their diverse applications in various fields. Nickel sulfide compounds range in color from bronze to black and are typically found in nature as minerals.
Vorbereitungsmethoden
Nickel sulfide (Ni2S3) can be synthesized through various methods, including:
Solid-State Metathesis Reactions: This method involves the reaction of nickel chloride (NiCl2) with sodium sulfide (Na2S) at high temperatures.
Hydrothermal and Solvothermal Methods: These methods involve the reaction of nickel precursors with sulfur sources such as thiourea under controlled temperature and pressure conditions.
Direct Reaction of Elements: Nickel and sulfur can be directly reacted at high temperatures to form nickel sulfide (Ni2S3).
Analyse Chemischer Reaktionen
Nickel sulfide (Ni2S3) undergoes various chemical reactions, including:
Oxidation: Nickel sulfide can be oxidized to form nickel oxide (NiO) and sulfur dioxide (SO2) when heated in the presence of oxygen. [ \text{NiS} + 1.5 \text{O}_2 \rightarrow \text{NiO} + \text{SO}_2 ]
Reduction: Nickel sulfide can be reduced by hydrogen gas (H2) to form nickel metal (Ni) and hydrogen sulfide (H2S). [ \text{Ni}_2\text{S}_3 + 3 \text{H}_2 \rightarrow 2 \text{Ni} + 3 \text{H}_2\text{S} ]
Substitution: Nickel sulfide can react with halides such as zinc chloride (ZnCl2) to form nickel chloride (NiCl3) and zinc sulfide (ZnS). [ \text{Ni}_2\text{S}_3 + 3 \text{ZnCl}_2 \rightarrow 2 \text{NiCl}_3 + 3 \text{ZnS} ]
Wissenschaftliche Forschungsanwendungen
Nickel sulfide (Ni2S3) has a wide range of applications in scientific research, including:
Catalysis: Nickel sulfide is used as a catalyst in various chemical reactions, including hydrogen evolution and oxygen evolution reactions. .
Energy Storage: Nickel sulfide is used in the fabrication of supercapacitor electrodes due to its high specific capacitance and excellent cyclic stability.
Material Science: Nickel sulfide is studied for its unique structural and electronic properties, which make it a valuable material for developing new technologies.
Wirkmechanismus
The mechanism by which nickel sulfide (Ni2S3) exerts its effects is primarily related to its ability to undergo redox reactions. During these reactions, nickel sulfide can facilitate the transfer of electrons, making it an effective catalyst for various electrochemical processes. The presence of sulfur vacancies and the dynamic reconstruction of the material’s surface play a crucial role in enhancing its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Nickel sulfide (Ni2S3) can be compared with other nickel sulfides, such as:
Nickel(II) sulfide (NiS):
Nickel(III) sulfide (Ni2S3): This compound is unique due to its higher oxidation state and distinct electrochemical properties.
Nickel disulfide (NiS2):
Nickel sulfide (Ni2S3) stands out due to its higher oxidation state, which contributes to its superior catalytic performance and versatility in various applications.
Eigenschaften
CAS-Nummer |
12259-56-2 |
|---|---|
Molekularformel |
H6Ni2S3 |
Molekulargewicht |
219.6 g/mol |
IUPAC-Name |
nickel;sulfane |
InChI |
InChI=1S/2Ni.3H2S/h;;3*1H2 |
InChI-Schlüssel |
BSTHVPGVAQKXDK-UHFFFAOYSA-N |
Kanonische SMILES |
S.S.S.[Ni].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)
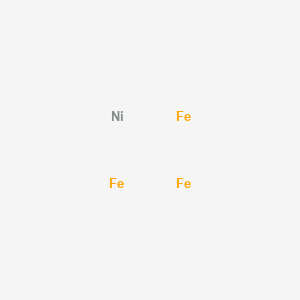
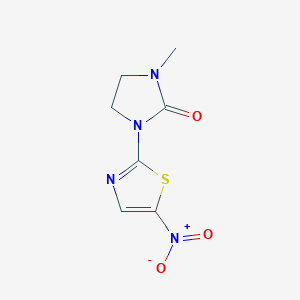
![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)
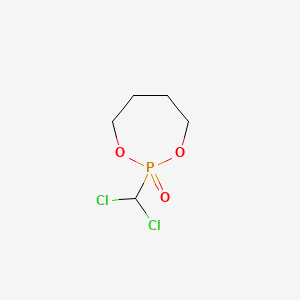



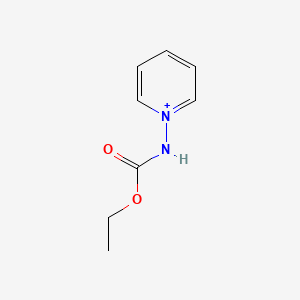
![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
